1-Propanol, 3-(2-amino-5-chlorophenoxy)- 1-Propanol, 3-(2-amino-5-chlorophenoxy)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831254
InChI: InChI=1S/C9H12ClNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2
SMILES:
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol

1-Propanol, 3-(2-amino-5-chlorophenoxy)-

CAS No.:

Cat. No.: VC17831254

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 3-(2-amino-5-chlorophenoxy)- -

Specification

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
IUPAC Name 3-(2-amino-5-chlorophenoxy)propan-1-ol
Standard InChI InChI=1S/C9H12ClNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2
Standard InChI Key SYDTVOJUFJRQAH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)OCCCO)N

Introduction

Structural and Molecular Characteristics

1-Propanol, 3-(2-amino-5-chlorophenoxy)- features a propanol backbone substituted at the third carbon with a 2-amino-5-chlorophenoxy group. Key structural attributes include:

  • Molecular Formula: C₉H₁₂ClNO₂

  • Molecular Weight: 201.65 g/mol (calculated based on atomic masses)

  • IUPAC Name: 3-(2-Amino-5-chlorophenoxy)propan-1-ol

  • Functional Groups: Hydroxyl (-OH), amino (-NH₂), chlorophenoxy (-O-C₆H₃Cl-NH₂)

The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the aromatic ring creates a unique electronic environment, influencing reactivity and intermolecular interactions. Comparative analysis with simpler propanolamines, such as 3-amino-1-propanol (C₃H₉NO, molecular weight: 75.11 g/mol) , highlights the enhanced steric and electronic complexity introduced by the chlorophenoxy substituent.

Synthesis and Chemical Reactivity

Key Reaction Conditions

  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

  • Catalysts: Alkali bases (e.g., K₂CO₃) promote phenoxide formation.

  • Temperature: Moderate heating (50–80°C) optimizes reaction kinetics.

Physicochemical Properties

Limited experimental data necessitate extrapolation from structurally similar compounds:

Property1-Propanol, 3-(2-Amino-5-Chlorophenoxy)-(S)-1-Amino-3-Phenoxy-2-Propanol 3-Amino-1-Propanol
Molecular FormulaC₉H₁₂ClNO₂C₉H₁₃NO₂C₃H₉NO
Molecular Weight (g/mol)201.65167.2075.11
LogP (Predicted)~1.81.09-0.67
Water SolubilityLow (hydrophobic aryl group)ModerateHigh

The chlorophenoxy group likely reduces water solubility compared to simpler propanolamines, while the amino group enhances polarity.

Challenges and Future Directions

Current limitations in understanding this compound stem from sparse experimental data. Priority research areas include:

  • Synthetic Optimization: Scaling up production while ensuring yield and purity.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolism in biological systems.

  • Target Identification: High-throughput screening to identify molecular targets (e.g., enzymes, receptors).

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